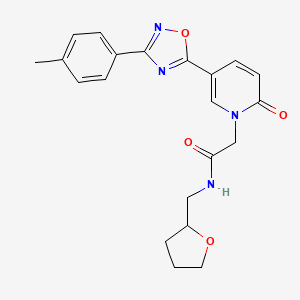

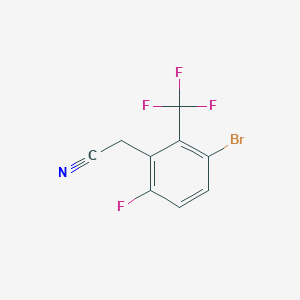

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile (BFTPA) is a compound of significant scientific interest due to its unique properties. It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of BFTPA is C9H4BrF4N. The InChI code is 1S/C9H4BrF4N/c10-6-1-2-7(11)5(3-4-15)8(6)9(12,13)14/h1-2H,3H2 .Physical And Chemical Properties Analysis

BFTPA is a solid at ambient temperature . Its molecular weight is 282.04. Other physical and chemical properties like melting point, boiling point, and solubility are not specified in the available resources.Applications De Recherche Scientifique

Reactivity and Characterization

- 2-Fluoro-4-(trifluoromethyl)-phenylacetonitrile, closely related to the compound , exhibits uncommon reactivity with the loss of three fluorine atoms, forming a trimeric compound. This reactivity was studied through NMR and MS/MS, proposing an unprecedented mechanism (Stazi et al., 2010).

Electrochemical Fluorination

- Electrochemical fluorination techniques have been explored for aromatic compounds, including phenylacetonitrile, which undergoes transformation in the cyano group to a trifluoromethyl group (Shainyan & Danilevich, 2006).

Synthesis of Trifluoromethyl Aryl Sulfides

- Silver(I) trifluoromethanethiolate reacts with inorganic iodide in acetonitrile to form a nucleophilic source of trifluoromethanethiolate, capable of converting activated aromatic compounds into trifluoromethyl aryl sulfides (Adams & Clark, 2000).

Synthesis of Fluorine-Containing Compounds

- The compound has potential application in the preparation of fluorine-containing phenylacetylenes, a process involving bromobenzenes and benzenes to produce various fluoro- or trifluoromethyl substituents (Kodaira & Okuhara, 1988).

Halogenation and Rearrangement Studies

- A study on the rearrangement of halo-substituted compounds, including bromo and fluoro derivatives, offers insights into the chemical behavior of similar halogenated compounds (McCord et al., 1982).

Fluoromethylation of Carbon-Carbon Multiple Bonds

- Trifluoromethyl and difluoromethyl groups, integral to compounds like 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile, are crucial in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds, a key area in organic synthesis (Koike & Akita, 2016).

19F NMR Studies

- Trifluoromethyl tags, as found in the compound, are important in 19F NMR studies for understanding protein conformers or states due to their sensitivity to local environments (Ye et al., 2015).

Propriétés

IUPAC Name |

2-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF4N/c10-6-1-2-7(11)5(3-4-15)8(6)9(12,13)14/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUAZWMWHVWEIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC#N)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2419956.png)

![(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419957.png)

![N-cyclohexyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2419958.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2419964.png)

![(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419966.png)

![3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2419967.png)